7-[2-(1-cyclohexenyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
7-[2-(1-Cyclohexenyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a tricyclic heterocyclic compound characterized by a fused pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone core. The molecule features a 2-(1-cyclohexenyl)ethyl substituent at the 7-position of the pyrazolo ring, contributing to its unique steric and electronic properties.
Properties
IUPAC Name |
11-[2-(cyclohexen-1-yl)ethyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17-14-12-18-16-6-9-19-21(16)15(14)8-11-20(17)10-7-13-4-2-1-3-5-13/h4,6,8-9,11-12H,1-3,5,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAZMOINLGXXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2C=CC3=C(C2=O)C=NC4=CC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[2-(1-cyclohexenyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, ensuring the
Biological Activity
7-[2-(1-cyclohexenyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, including cytotoxic effects, anti-inflammatory properties, and potential therapeutic applications.
- Molecular Formula : C17H18N4O
- Molecular Weight : 294.35 g/mol
- CAS Number : 1211124-34-3
Biological Activity Overview
Research has demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities, including:
- Anticancer Activity : Several studies indicate that these compounds can inhibit the growth of various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammatory responses.
- Enzyme Inhibition : They may act as inhibitors of specific enzymes involved in disease processes.
Anticancer Activity
The anticancer effects of this compound have been assessed against multiple tumor cell lines. The compound exhibits cytotoxicity through various mechanisms:
Cytotoxicity Studies
A study indicated that pyrazolo[1,5-a]pyrimidine derivatives can significantly suppress DNA and RNA synthesis in cancer cells. Specifically, the compound was tested against:
- MCF-7 (breast cancer)
- A549 (lung carcinoma)
- U87MG (glioma)
The results showed an IC50 value indicating effective inhibition of cell proliferation at micromolar concentrations. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.85 | Inhibition of DNA/RNA synthesis |
| A549 | 1.00 | Targeting de novo purine biosynthesis |
| U87MG | 0.93 | Inhibition of IMP dehydrogenase activity |
Anti-inflammatory Activity
In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It has been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells.
Inhibition Studies
The compound's ability to modulate inflammatory pathways was demonstrated through:
| Compound | IC50 (µM) | Target Pathway |
|---|---|---|
| This compound | <50 | NF-κB signaling pathway |
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in nucleotide synthesis.
- Signal Transduction Modulation : It affects pathways like NF-κB and MAPK pathways crucial for inflammation and cancer progression.
Case Studies
Recent investigations have highlighted the therapeutic potential of this compound in various disease models:
- Breast Cancer Models : Demonstrated significant reduction in tumor size and proliferation rates.
- Inflammatory Disease Models : Reduced markers of inflammation in animal models treated with the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The structural diversity of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinones primarily arises from substitutions at the 3-, 5-, and 7-positions. Below is a comparative analysis of key analogs:
Key Observations :
- The target compound ’s cyclohexenylethyl group distinguishes it from analogs with rigid aromatic (e.g., indole ) or polar (e.g., hydroxy ) substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
